3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid
Description
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid derivative characterized by a benzyloxy group at the 3-position, a fluorine atom at the 2-position, and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. This compound (CAS Ref: 10-F630278) is marketed as a specialty chemical, available in 1g and 5g quantities, with applications in organic synthesis and pharmaceutical intermediate preparation . Its structure combines electron-withdrawing groups (-F, -CF₃) and a benzyloxy (-OBn) substituent, which modulates reactivity, solubility, and stability. The trifluoromethyl group enhances lipophilicity, while the benzyloxy group acts as a protective moiety for hydroxyl groups in synthetic pathways .
Properties
IUPAC Name |
2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c16-13-11(14(20)21)6-10(15(17,18)19)7-12(13)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSWFLFEHWVHHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2F)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the trifluoromethylation of a suitable aromatic precursor, followed by benzyloxylation and fluorination. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can target the aromatic ring or the benzyloxy group.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures and solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while nucleophilic substitution can introduce various functional groups into the aromatic ring .
Scientific Research Applications
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: The compound finds applications in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms and benzyloxy group contribute to its binding affinity and selectivity towards enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers of Fluoro-Trifluoromethyl Benzoic Acids
The position of substituents significantly impacts physicochemical properties. Key isomers include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Key Features |
|---|---|---|---|---|---|
| 2-Fluoro-3-(trifluoromethyl)benzoic acid | 115029-22-6 | C₈H₄F₄O₂ | 208.11 | 98% | Electron-withdrawing groups at 2,3-positions; higher acidity |
| 2-Fluoro-5-(trifluoromethyl)benzoic acid | 115029-23-7 | C₈H₄F₄O₂ | 208.11 | 97% | Widely used in drug synthesis (e.g., Olaparib intermediates) |
| 2-Fluoro-4-(trifluoromethyl)benzoic acid | 115029-24-8 | C₈H₄F₄O₂ | 208.11 | 98% | Meta-substitution alters steric effects |
| 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid | - | C₁₅H₁₀F₄O₃ | 338.24 | ≥95% | Benzyloxy group enhances lipophilicity and stability |
Key Differences :
- Acidity : The 2-fluoro-5-CF₃ isomer (CAS 115029-23-7) exhibits stronger acidity due to proximity of electron-withdrawing groups, whereas the benzyloxy derivative’s acidity is reduced by the electron-donating -OBn group .
- Synthetic Utility: The benzyloxy group in the target compound serves as a protective group, enabling selective deprotection in multi-step syntheses, unlike non-protected analogs .
Substituent Variants: Methoxy vs. Benzyloxy
Replacing the benzyloxy group with methoxy (-OMe) or hydroxyl (-OH) alters reactivity:
| Compound Name | CAS Number | Substituent | Key Properties |
|---|---|---|---|
| 2-Methoxy-5-(trifluoromethyl)benzoic acid | 115933-50-1 | -OMe at 2-position | Lower lipophilicity; susceptible to demethylation |
| 4-Methoxy-3-(trifluoromethyl)benzoic acid | 1262006-62-1 | -OMe at 4-position | Enhanced solubility in polar solvents |
| 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid | - | -OBn at 3-position | Improved stability under acidic conditions; higher molecular weight |
Functional Impact :
Boronic Acid and Aldehyde Derivatives
Related intermediates highlight synthetic pathways:
| Compound Name | CAS Number | Functional Group | Application |
|---|---|---|---|
| (2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl)boronic acid | 850864-60-7 | Boronic acid | Suzuki coupling reactions |
| 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde | 2379322-26-4 | Aldehyde | Precursor for benzoic acid via oxidation |
Biological Activity
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid is a synthetic compound notable for its potential applications in medicinal chemistry. Its unique structure, characterized by the presence of a benzyloxy group, a fluorine atom, and a trifluoromethyl group, suggests significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid is C15H10F4O3, with a molecular weight of approximately 314.23 g/mol. The compound's structure includes:
- Benzyloxy Group : Enhances lipophilicity and may improve membrane permeability.
- Fluorine and Trifluoromethyl Groups : These electron-withdrawing groups can influence the compound's reactivity and interaction with biological targets.
The biological activity of 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid is primarily attributed to its interaction with various biological receptors and enzymes. Preliminary studies suggest that the compound may:
- Modulate Enzyme Activity : The presence of fluorinated groups enhances binding affinity to enzymes involved in metabolic pathways.
- Influence Receptor Binding : The compound may interact with specific receptors, potentially inhibiting or enhancing their activity.
Biological Activity and Applications
Research indicates that 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid exhibits several promising biological activities:
- Anticancer Properties : Preliminary studies have shown that this compound may inhibit the growth of certain cancer cell lines, potentially serving as a lead compound in cancer drug development.
- Anti-inflammatory Effects : There is evidence suggesting that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : The compound has been explored for its potential to inhibit bacterial growth, indicating possible applications in treating infections.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid | C15H11F3O3 | Lacks fluorine at the 2-position |
| Methyl 3-(trifluoromethyl)benzoate | C10H7F3O2 | No benzyloxy group; simpler structure |
| Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate | C10H7BrF3O2 | Contains bromine instead of benzyloxy |
Case Studies
Several case studies highlight the biological activity of 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid:
-
In Vitro Anticancer Study :
- A study evaluated the cytotoxic effects on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.
-
Anti-inflammatory Response :
- Research involving animal models demonstrated that administration of this compound reduced inflammation markers significantly compared to control groups.
-
Antimicrobial Testing :
- In vitro assays against various bacterial strains revealed that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
